molecular formula C22H24N4O B11152889 (4-benzylpiperazin-1-yl)(4-methyl-1-phenyl-1H-pyrazol-5-yl)methanone

(4-benzylpiperazin-1-yl)(4-methyl-1-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B11152889
M. Wt: 360.5 g/mol
InChI Key: HZUYGYNOHKRTRW-UHFFFAOYSA-N
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Description

1-BENZYL-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group, a pyrazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The resulting pyrazole intermediate is then subjected to further reactions to introduce the benzyl and piperazine groups.

Industrial Production Methods

Industrial production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70 . This catalyst offers eco-friendly attributes and simplifies the reaction workup, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

1-BENZYL-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-methyl-2-phenylpyrazol-3-yl)methanone

InChI

InChI=1S/C22H24N4O/c1-18-16-23-26(20-10-6-3-7-11-20)21(18)22(27)25-14-12-24(13-15-25)17-19-8-4-2-5-9-19/h2-11,16H,12-15,17H2,1H3

InChI Key

HZUYGYNOHKRTRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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